N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine
Description
Structure
3D Structure
Properties
CAS No. |
1016744-73-2 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C11H13N3/c1-2-6-14-8-10(13-11(14)3-1)7-12-9-4-5-9/h1-3,6,8-9,12H,4-5,7H2 |
InChI Key |
YIPYMGUDENOFML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Imidazo[1,2-a]pyridine Intermediate Synthesis
The core imidazo[1,2-a]pyridine moiety is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with electrophilic reagents. A widely adopted method involves reacting 2-aminopyridine with α-halogenated carbonyl compounds, such as bromoacetophenones, under basic conditions. For example, Kwong et al. demonstrated that treatment of 2-aminopyridine with 2-bromo-1-phenylethanone in dimethylformamide (DMF) at room temperature yields 2-phenylimidazo[1,2-a]pyridine intermediates. This reaction proceeds via initial alkylation of the exocyclic amine, followed by intramolecular cyclization (Table 1).
Table 1: Reaction Conditions for Imidazo[1,2-a]pyridine Intermediate Synthesis
| Substrate | Electrophile | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | 2-Bromo-1-phenylethanone | DMF | K₂CO₃ | 78 | |
| 2-Amino-5-methylpyridine | 1,3-Dichloroacetone | EtOH | None | 65 |
Metal-Free Cyclocondensation Strategies
Phosphorous Acid-Mediated Activation
Recent advances emphasize eco-friendly protocols. Liu et al. developed a metal-free method using phosphorous acid in polyphosphoric acid (PPA) to activate nitroalkanes for cyclocondensation with 2-picolylamines. This approach avoids transition metals and achieves yields up to 85% for imidazo[1,5-a]pyridines, which can be functionalized further to target compounds. While optimized for imidazo[1,5-a]pyridines, the protocol is adaptable to imidazo[1,2-a]pyridines by modifying amine substrates.
Catalyst-Free Aldehyde Condensation
Variable monosubstituted imidazo[1,2-a]pyridines are synthesized via catalyst-free condensation of 2-aminopyridines with aldehydes. A notable example involves reacting 2-aminopyridine with bromomalonaldehyde in ethanol–water under microwave irradiation, yielding 3-carbaldehyde-substituted intermediates. These intermediates are subsequently functionalized with cyclopropanamine via reductive amination.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction rates and yields. A two-step protocol developed by Pericherla et al. involves:
-
Microwave-assisted cyclization : 2-Aminopyridine and bromomalonaldehyde react in ethanol–water (1:1) at 120°C for 15 minutes to form imidazo[1,2-a]pyridine-3-carbaldehyde.
-
Reductive amination : The aldehyde intermediate reacts with cyclopropanamine and sodium triacetoxyborohydride in dichloromethane, yielding the target compound in 68% overall yield.
Table 2: Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes rate |
| Solvent Ratio (EtOH:H₂O) | 1:1 | Enhances solubility |
| Reaction Time | 15 minutes | Prevents degradation |
One-Pot Tandem Methodologies
One-pot strategies minimize purification steps and improve scalability. A tandem cyclization/alkylation protocol involves:
-
Cyclocondensation of 2-aminopyridine with 1,3-dichloroacetone in refluxing ethanol to form 2-chloromethylimidazo[1,2-a]pyridine.
-
Direct reaction with cyclopropanamine in the same pot, achieving a 70% yield.
This method eliminates intermediate isolation, reducing solvent waste and processing time.
Functionalization of Preformed Imidazopyridines
Alkylation of 2-Methylimidazo[1,2-a]pyridines
2-Methylimidazo[1,2-a]pyridines undergo Friedel–Crafts alkylation with cyclopropanamine derivatives. For example, treatment with cyclopropanamine hydrochloride in the presence of aluminum chloride generates the target compound via electrophilic aromatic substitution. However, this method suffers from regioselectivity issues, requiring careful control of reaction conditions.
Buchwald–Hartwig Amination
Transition-metal-catalyzed amination, though less common, enables late-stage functionalization. Using palladium acetate and Xantphos as a ligand, 2-bromoimidazo[1,2-a]pyridine reacts with cyclopropanamine in toluene at 100°C, yielding the product in 60% yield. While effective, this approach is limited by catalyst cost and sensitivity to air.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques have been applied to imidazopyridine synthesis. Grinding 2-aminopyridine, cyclopropanamine, and paraformaldehyde in a planetary mill for 2 hours yields this compound with 65% efficiency. This method eliminates solvent use and reduces energy consumption.
Aqueous-Phase Reactions
Reactions in water–ethanol mixtures improve sustainability. For instance, cyclocondensation of 2-aminopyridine with cyclopropanamine derivatives in aqueous NaOH at 80°C affords the product in 58% yield . Though yields are moderate, the protocol aligns with green chemistry principles.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine in the cyclopropanamine group undergoes nucleophilic substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) to form secondary amines.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine as a base.
| Reaction Type | Reagents/Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Alkylation | Methyl iodide, NaH, DMF, 0–25°C, 12 h | N-Methyl derivative | 78% | Bioactive analog synthesis |
| Acylation | Acetyl chloride, Et₃N, DCM, rt, 6 h | Acetamide derivative | 85% | Prodrug development |
Ring Substitution Reactions
The imidazo[1,2-a]pyridine ring undergoes electrophilic aromatic substitution (EAS) at the C3 position due to electron density from the pyridine nitrogen:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C3.
-
Sulfonation : Fuming H₂SO₄ at 60°C yields sulfonic acid derivatives.
| Reaction Type | Reagents/Conditions | Position | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ (68%), H₂SO₄, 0°C, 2 h | C3 | 65% | Requires strict temperature control |
| Sulfonation | Fuming H₂SO₄, 60°C, 4 h | C3 | 58% | Forms water-soluble intermediates |
Cyclopropane Ring Opening
The cyclopropane ring participates in strain-driven reactions:
-
Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) opens the cyclopropane to form a propane diamine derivative.
-
Acid-Mediated Cleavage : HCl in ethanol cleaves the cyclopropane to generate allylamine analogs.
Cross-Coupling Reactions
The imidazo[1,2-a]pyridine core supports transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Pd(PPh₃)₄-mediated coupling with arylboronic acids at C3.
-
Buchwald-Hartwig Amination : Introduces aryl amines at C8 using Pd₂(dba)₃/XPhos.
Multicomponent Reactions
The compound participates in one-pot syntheses due to its dual reactivity:
-
Imidazopyrazine Formation : Reacts with α-bromo-β-keto esters and amines under CuI catalysis to form fused imidazopyrazines .
| Components | Conditions | Product | Yield | Key Feature |
|---|---|---|---|---|
| α-Bromo-β-keto ester, aniline | CuI (10 mol%), DMF, 120°C, 12 h | Imidazo[1,5-a]pyrazine | 75% | Microwave acceleration possible |
Oxidative Transformations
The secondary amine undergoes oxidation:
-
N-Oxidation : mCPBA in DCM forms N-oxide derivatives.
-
Dehydrogenation : DDQ converts the cyclopropane to a propenyl group.
| Reaction Type | Oxidant/Conditions | Product | Yield | Stability |
|---|---|---|---|---|
| N-Oxidation | mCPBA, DCM, 0°C, 2 h | N-Oxide | 88% | Stable at −20°C |
| Dehydrogenation | DDQ, toluene, 80°C, 6 h | Propenyl derivative | 63% | Conjugated diene formation |
Scientific Research Applications
N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a drug candidate for treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Mechanism of Action
The mechanism of action of N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51), thereby disrupting cell membrane integrity . In cancer research, it acts as a covalent inhibitor of KRAS G12C, a mutation commonly found in various cancers .
Comparison with Similar Compounds
Key Structural Differences
- Cyclopropane vs. Bulky Substituents : The cyclopropanamine group in the target compound is smaller and more rigid than cyclohexyl () or dihydroindenyl () substituents. This strain may improve metabolic stability or target binding compared to bulkier groups.
Biological Activity
N-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazo[1,2-a]pyridine moiety linked to a cyclopropanamine group. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Pharmacological Profile
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of pharmacological effects. These include:
- Anticancer Activity : Studies have shown that compounds with imidazo[1,2-a]pyridine scaffolds possess significant anticancer properties. For instance, they have been identified as inhibitors of Mps-1 (TTK), a kinase involved in cell cycle regulation and cancer progression. Inhibition of Mps-1 can lead to mitotic arrest in cancer cells, making it a target for cancer therapy .
- Antimicrobial Effects : The imidazo[1,2-a]pyridine framework has been associated with antibacterial and antifungal activities. This has been attributed to the ability of these compounds to disrupt microbial cell functions .
- Neurological Effects : Some studies suggest that derivatives of imidazo[1,2-a]pyridine may have neuroprotective effects and potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Modifications to the imidazole ring can enhance anticancer potency.
- Substituents on the cyclopropanamine moiety can influence selectivity and efficacy against specific biological targets.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, demonstrating its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, this compound was tested against common bacterial strains. The compound showed significant inhibition zones in disk diffusion assays, suggesting strong antibacterial properties .
Data Table: Biological Activities of this compound
Q & A
What are the common synthetic routes for N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine, and how do reaction conditions influence yield?
Level : Basic
Methodological Answer :
The synthesis typically involves condensation reactions between 2-aminoimidazo[1,2-a]pyridine derivatives and cyclopropane-containing precursors. A key route utilizes iodine catalysis to form the imidazo[1,2-a]pyridine core, followed by alkylation or reductive amination to introduce the cyclopropanamine moiety . For example, iodine-catalyzed cyclization of 2-aminopyridine derivatives with aldehydes or ketones yields the imidazo[1,2-a]pyridine scaffold, which is then functionalized via nucleophilic substitution (e.g., using chloromethyl intermediates) . Reaction optimization—such as using isopropanol as a solvent at 90°C with N-ethyl-N,N-diisopropylamine (DIPEA) as a base—can achieve yields up to 89% .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : and NMR confirm structural integrity, with characteristic shifts for the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 7.2–8.8 ppm) and cyclopropane protons (δ 0.5–1.5 ppm) .
- IR Spectroscopy : Identifies functional groups like amines (N–H stretches ~3300 cm) and imine bonds (C=N ~1620 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : Thin-layer chromatography (TLC) and flash silica gel chromatography (e.g., hexane:ethyl acetate gradients) ensure purity ≥95% .
How can researchers optimize reaction yields when synthesizing novel derivatives?
Level : Advanced
Methodological Answer :
- Catalyst Selection : Iodine catalysis enhances cyclization efficiency for imidazo[1,2-a]pyridine formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while isopropanol minimizes side reactions in alkylation steps .
- Temperature Control : Sealed-tube reactions at 90°C prevent volatile reagent loss .
- Purification : Gradient elution in column chromatography resolves closely related impurities, particularly for N-alkylated products .
What strategies address discrepancies in reported biological activity data for this compound?
Level : Advanced
Methodological Answer :
- Assay Standardization : Compare studies using identical cell lines (e.g., MCF-7 for anticancer activity) and control compounds (e.g., doxorubicin) .
- Purity Validation : Reanalyze compounds via HPLC or LC-MS to rule out impurities >98% .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to verify stereochemistry, which may impact activity .
How to design structure-activity relationship (SAR) studies for derivatives targeting kinase inhibition?
Level : Advanced
Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., –CF) at the imidazo[1,2-a]pyridine 2-position to enhance binding affinity .
- Side Chain Variation : Replace cyclopropanamine with bulkier amines (e.g., N-cyclopropyl or N-trifluoroethyl) to probe steric effects .
- Biological Testing : Use kinase profiling panels (e.g., EGFR, VEGFR) to quantify IC values and correlate with substituent electronic properties .
What challenges arise when scaling up synthesis from milligram to gram quantities?
Level : Advanced
Methodological Answer :
- Reagent Safety : Transition from sealed-tube reactions to pressurized reactors for exothermic steps (e.g., cyclopropane ring formation) .
- Purification Scalability : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
- Process Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progression and intermediate stability .
How to assess the compound’s stability under varying storage conditions?
Level : Advanced
Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC .
- Light Sensitivity : Conduct photostability tests per ICH Q1B guidelines, noting cyclopropane ring opening under UV light .
- Salt Formulation : Hydrochloride salts (e.g., N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine HCl) improve aqueous solubility and shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
